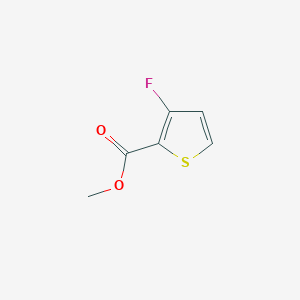

Methyl 3-fluorothiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO2S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of Methyl 3-fluorothiophene-2-carboxylate involves several steps. One method involves heating a mixture of 2-(methoxycarbonyl)thiophene-3-diazonium hexafluorophosphate and sand at 250°C under vacuum . The product is then collected using ether, washed with aqueous saturated NaHCO3, and dried over Na2SO4 . Another method involves the reaction of the compound with lithium aluminium hydride in tetrahydrofuran at 0°C .Molecular Structure Analysis

The InChI code for Methyl 3-fluorothiophene-2-carboxylate is 1S/C6H6FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 . This indicates that the molecule consists of six carbon atoms, six hydrogen atoms, one fluorine atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

Methyl 3-fluorothiophene-2-carboxylate can undergo several chemical reactions. For instance, it can react with lithium aluminium hydride in tetrahydrofuran at 0°C to form (3-Fluoro-2-thienyl)methanol . It can also be converted to 3-fluorothiophene-2-carboxylic acid by stirring a solution of 3-fluorothiophene-2-carboxylic acid in methanol with H2SO4 at 100°C .Physical And Chemical Properties Analysis

Methyl 3-fluorothiophene-2-carboxylate has a molecular weight of 160.17 . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water, with a solubility of 1.57 mg/ml .Applications De Recherche Scientifique

Synthesis of Fluorothiophenes

Methyl 3-fluorothiophene-2-carboxylate is utilized in the synthesis of 3-fluorothiophenes, offering a new, efficient route. The fluorine atom is introduced into the thiophene ring using the Schiemann reaction, followed by saponification and decarboxylation to yield 3-fluorothiophene with high efficiency (Pomerantz & Turkman, 2008).

Intermediate in Aminofluorothiophene Synthesis

It is a key intermediate in the attempted synthesis of 2-amino-3-fluorothiophene. Special conditions for the Schiemann reaction are required for its preparation, indicating its significance in complex synthetic pathways (Kobarfard, Kauffman, & Boyko, 1999).

Synthesis of Substituted α-Carboxy-γ-Fluorothiophenes

A novel method for synthesizing substituted α-carboxy-γ-fluorothiophenes involves the reaction between methyl thioglycolate anion and α-fluoro-β-(phenylthio)enones, demonstrating the chemical versatility of methyl 3-fluorothiophene-2-carboxylate (Andrès, Laurent, & Marquet, 1997).

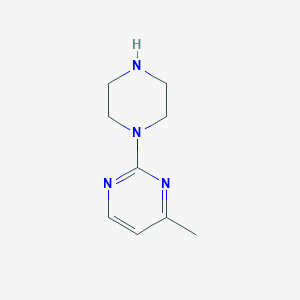

Copper-Mediated N-Arylation

The compound is used in copper-mediated N-arylation processes, showcasing its role in developing new synthesis protocols for complex molecules. This process highlights its importance in creating diverse chemical structures (Rizwan et al., 2015).

Crystal Structure and Computational Study

Methyl 3-fluorothiophene-2-carboxylate's crystal structure and properties have been extensively studied, indicating its significance in the understanding of molecular interactions and structural chemistry (Tao et al., 2020).

Scientific Research Applications of Methyl 3-Fluorothiophene-2-Carboxylate

Synthesis of Fluorothiophenes

Methyl 3-fluorothiophene-2-carboxylate plays a crucial role in the synthesis of 3-fluorothiophenes. It serves as a key intermediate, where the fluorine atom is introduced into the thiophene ring using the Schiemann reaction. This process achieves a 67% yield and leads to further saponification and decarboxylation, producing 3-fluorothiophene with a 93% yield (Pomerantz & Turkman, 2008).

Intermediate in Aminofluorothiophene Synthesis

It has been used as an intermediate in the attempted synthesis of 2-amino-3-fluorothiophene. The synthesis process involved a Schiemann reaction of the 3-diazonium salt in xylenes, highlighting the compound's importance in producing complex chemical structures (Kobarfard, Kauffman, & Boyko, 1999).

Production of α-Carboxy-γ-Fluorothiophenes

A new method for synthesizing substituted α-carboxy-γ-fluorothiophenes has been reported, where methyl 3-fluorothiophene-2-carboxylate reacts with methyl thioglycolate anion and α-fluoro-β-(phenylthio)enones. This method demonstrates the compound's role in creating novel thiophene derivatives (Andrès, Laurent, & Marquet, 1997).

In Copper-Mediated N-Arylation

The compound is involved in copper-mediated N-arylation processes, specifically for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate. This showcases its utility in cross-coupling reactions and the synthesis of complex organic molecules (Rizwan et al., 2015).

Safety And Hazards

Methyl 3-fluorothiophene-2-carboxylate is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Relevant Papers Several peer-reviewed papers and technical documents related to Methyl 3-fluorothiophene-2-carboxylate are available . These documents provide more detailed information about the compound’s synthesis, properties, and potential applications.

Propriétés

IUPAC Name |

methyl 3-fluorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIUEFZYSXIGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441994 | |

| Record name | Methyl 3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluorothiophene-2-carboxylate | |

CAS RN |

100421-52-1 | |

| Record name | Methyl 3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)